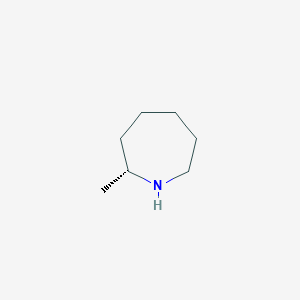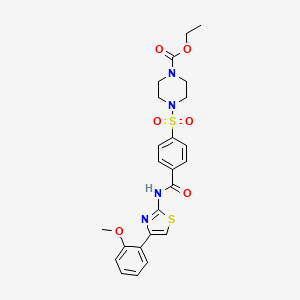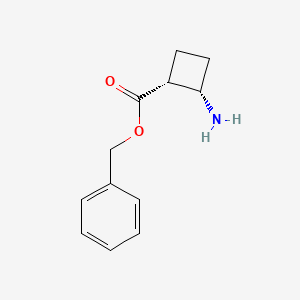
N~3~-benzyl-N~1~-(3-chloro-2-methylphenyl)-3-methylpiperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N~3~-benzyl-N~1~-(3-chloro-2-methylphenyl)-3-methylpiperidine-1,3-dicarboxamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from similar compounds that have been synthesized and characterized. For instance, benzamide derivatives have been shown to possess antioxidant properties and are important structural units in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of related 3-aminopiperidine derivatives has been achieved through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, which provides a route to valuable enantiomers of the 3-aminopiperidine moiety . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations . These methods provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding their chemical behavior and interactions. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are also valuable tools for predicting the reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the piperidine moiety. For example, the introduction of a chloro substituent can affect the electron density and, consequently, the reactivity of the compound . The specific reactions that "this compound" may undergo are not detailed in the provided papers, but it can be inferred that it may participate in reactions typical of benzamides and piperidines, such as nucleophilic substitutions or hydrogenation processes .
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, can be determined through crystallization and spectroscopic techniques . The presence of internal hydrogen bonding can influence the rigidity and stability of the molecule . The chemical properties, including vibrational frequencies and chemical shifts, can be analyzed using FTIR and NMR spectroscopy, respectively . These properties are essential for understanding the behavior of the compound under different conditions and for its identification and characterization.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-6-8-15(9-7-13)18-19-20(28-24-18)21(27)25(12-22-19)11-17(26)23-16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSJNQFJZOROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)


![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)




![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

